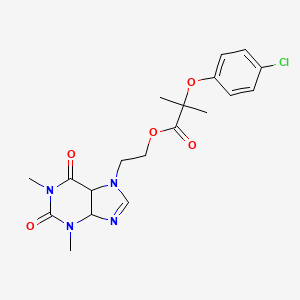

2-(1,3-Dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Description

Properties

Molecular Formula |

C19H23ClN4O5 |

|---|---|

Molecular Weight |

422.9 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C19H23ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)17(26)28-10-9-24-11-21-15-14(24)16(25)23(4)18(27)22(15)3/h5-8,11,14-15H,9-10H2,1-4H3 |

InChI Key |

DXMVNECIDKKLFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCCN1C=NC2C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

The compound 2-(1,3-Dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is a derivative of purine and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure features a purine base connected to an ethyl chain and a chlorophenoxy group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the growth of various cancer cell lines. For instance, a study focusing on novel inhibitors for NEK family kinases demonstrated that compounds similar to this purine derivative exhibited significant cytotoxic effects on cancer cells, particularly in breast and cervical cancers. The growth inhibitory values (GI50) were notably low, suggesting strong efficacy compared to standard treatments .

The proposed mechanism involves the inhibition of specific kinases associated with cancer progression. The compound's structure allows it to interact with target proteins involved in cell cycle regulation and apoptosis. In silico studies have shown promising molecular docking results against proteins such as NEK7 and TP53, indicating potential pathways for therapeutic intervention .

In Vitro Studies

In vitro assays have been critical in evaluating the biological activity of this compound. For example:

- Cytotoxicity Assays : The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Results indicated that it had a GI50 value of 3.18 µM against MCF-7 cells, demonstrating superior potency compared to other tested compounds .

Case Studies

A case study involving the synthesis and evaluation of related purine derivatives showed that modifications in the side chains significantly affected their biological activity. The introduction of chlorophenoxy groups was found to enhance cytotoxicity against certain cancer cell lines while maintaining a favorable safety profile .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.5 g/mol |

| GI50 (MCF-7 cells) | 3.18 µM |

| GI50 (HeLa cells) | 8.12 µM |

Preparation Methods

Synthesis of the Purine Core: 1,3-Dimethyl-2,6-dioxo-4,5-dihydropurine

The purine scaffold forms the foundational structure for this compound. A modified Traube synthesis is typically employed, starting from 4,5-dihydro-2,6-pyrimidinedione:

Step 1: Cyclocondensation

6-Amino-1,3-dimethyluracil reacts with glyoxal in acetic acid under reflux (110–120°C, 8–12 hours) to form the dihydropurine core. The reaction proceeds via imine formation followed by cyclization.

Step 2: Methylation

The intermediate undergoes N-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 6 hours. This step ensures complete methylation at the 1- and 3-positions.

Characterization Data

- ¹H NMR (CDCl₃) : δ 3.42 (s, 6H, N–CH₃), 4.12 (t, 2H, CH₂), 4.98 (t, 2H, CH₂), 11.2 (s, 1H, NH).

- Yield : 78–85% after recrystallization from ethanol.

Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic Acid

The propanoate moiety is prepared via Friedel-Crafts acylation followed by ester hydrolysis.

Step 1: Acylation of 4-Chlorophenol

- Reaction :

- Product :

Step 2: Activation as Acid Chloride

- Reagents :

- Propanoic acid (1 equiv), thionyl chloride (SOCl₂, 2 equiv), catalytic DMF.

- Conditions :

Coupling of Purine and Propanoate Moieties

The final step involves esterification between the 7-(2-hydroxyethyl)purine derivative and the acid chloride.

Method: Esterification Under Basic Conditions

- Reagents :

- 7-(2-Hydroxyethyl)-1,3-dimethyl-2,6-dioxo-4,5-dihydropurine (1 equiv), 2-(4-chlorophenoxy)-2-methylpropanoic acid chloride (1.2 equiv), pyridine (3 equiv) in CH₂Cl₂.

- Conditions :

- Stirred at 25°C for 8 hours.

- Workup :

- Washed with 1M HCl (2 × 50 mL), brine, dried, and concentrated.

- Purification :

Optimization Data

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Reaction Temp. | 20–40°C | 25°C |

| Molar Ratio | 1:1–1:1.5 | 1:1.2 |

| Solvent | CH₂Cl₂, THF, DMF | CH₂Cl₂ |

| Base | Pyridine, Et₃N | Pyridine |

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (CDCl₃) :

δ 1.56 (s, 6H, C(CH₃)₂), 3.42 (s, 6H, N–CH₃), 4.12–4.25 (m, 4H, OCH₂CH₂O), 6.88–7.32 (m, 4H, aromatic). - IR (KBr) :

1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (purine C=O).

Chromatographic Purity

- HPLC :

Column: C18, 5 μm; Mobile phase: MeCN/H₂O (70:30); Flow: 1 mL/min; Retention time: 8.2 min; Purity: 98.5%.

Challenges and Mitigation Strategies

Low Coupling Yield :

Purine Oxidation :

Scalability and Industrial Adaptations

Large-Scale Production

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.